N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-17(20-14-5-6-14)11-13-12-18(7-9-19-10-8-18)16-4-2-1-3-15(13)16/h1-4,13-14,19H,5-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSSKZDZSYAMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2CC3(CCNCC3)C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Spiro[indene-Piperidine] Core Formation
The spiro[indene-1,4'-piperidine] scaffold is synthesized via a tandem cyclization-annulation sequence. A substituted indanone derivative serves as the starting material, undergoing nucleophilic addition with a piperidine precursor to form the spiro junction. For example, reaction of 1-indanone with 4-piperidone under basic conditions (e.g., NaH in THF) generates the intermediate spiro[indene-piperidin]-3-ol . Subsequent dehydration using HCl in ethanol yields the unsaturated spiro[indene-piperidine] framework .
Critical parameters include:
-
Solvent selection : Polar aprotic solvents (THF, DMF) enhance cyclization rates .
-
Temperature control : Reactions performed at 80–100°C minimize side products .
-
Catalysis : Lewis acids like ZnCl₂ improve regioselectivity during annulation .
Functionalization with Cyclopropylacetamide
The acetamide side chain is introduced via a two-step process:
-
Acetylation : The spiro[indene-piperidine] intermediate is treated with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-N-(spiro[indene-piperidin]-3-yl)acetamide .
-
Cyclopropane substitution : Reaction with cyclopropylamine in DMF at 60°C displaces the chloride, yielding the final product .
Table 1: Optimization of Amidation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | DMF | 88 | 95 | |
| Base | K₂CO₃ | 92 | 97 | |
| Temperature (°C) | 60 | 90 | 96 | |
| Reaction Time (h) | 12 | 85 | 94 |
Purification and Isolation Techniques
Crude product purification employs a combination of crystallization and chromatography:
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) remove polar impurities, achieving >98% purity .
-
Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:2) separates non-polar byproducts .
-
Salt Formation : Hydrochloride salts are generated via HCl gas treatment in diethyl ether, enhancing crystallinity .
Stereochemical Resolution
The spiro center introduces chirality, necessitating enantioselective synthesis or resolution:
-
Chiral HPLC : Use of a Chiralpak IA column with hexane/isopropanol (85:15) resolves enantiomers (ee >99%) .
-
Asymmetric Catalysis : Employing (R)-BINAP-Pd complexes during cyclization achieves 85% enantiomeric excess .
Analytical Characterization
Table 2: Spectroscopic Data
Scale-Up Considerations
Industrial-scale production (10 kg batches) requires:
-
Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes .
-
In Situ Monitoring : FTIR tracks intermediate formation, minimizing over-reaction .
Applications in Medicinal Chemistry
While beyond synthesis scope, the compound’s structural similarity to tankyrase inhibitors suggests potential therapeutic utility in oncology.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide features a cyclopropyl group and a spiro-indene-piperidine moiety. This structural framework may influence its biological activity by interacting with various biological targets, making it a subject of interest in drug development.
Biological Activities
Research indicates that compounds similar to this compound can modulate inflammatory pathways and exhibit neuroprotective effects. Specifically, derivatives of this compound have shown potential in:
- Inhibiting Pyroptosis : Studies suggest that the compound may play a role in inhibiting pyroptosis, a form of programmed cell death associated with inflammation.
- Modulating Cytokine Release : The compound's ability to influence cytokine release could be beneficial in treating inflammatory diseases.
Mechanistic Insights
Preliminary data suggest that this compound may interact with receptors and enzymes involved in inflammation and apoptosis pathways. Further studies are necessary to elucidate the specific interactions and their implications for therapeutic applications.
Therapeutic Implications
The potential therapeutic applications of this compound include:
- Anti-inflammatory Treatments : Given its modulation of inflammatory pathways, this compound could serve as a candidate for developing anti-inflammatory drugs.
- Neuroprotective Agents : Its neuroprotective properties suggest potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-((S)-1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide
- (1S)-1,3-Dihydrospiro[indene-2,4’-piperidin]-1-amine dihydrochloride
Uniqueness
N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide is unique due to its specific combination of a cyclopropyl group and an acetamide functionality within a spirocyclic framework. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Biological Activity
N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide is a complex organic compound notable for its unique spirocyclic structure, which includes a cyclopropyl group and a spiro-indene-piperidine moiety. This configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry. The compound's molecular formula is , and it has been studied for its promising biological activities, particularly in modulating inflammatory pathways and exhibiting neuroprotective effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes involved in inflammation and apoptosis pathways. Preliminary data indicate that this compound may inhibit pyroptosis and modulate cytokine release, which could be beneficial for treating inflammatory diseases.
Comparative Biological Activity
The following table summarizes the structural features and notable activities of this compound compared to related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Cyclopropyl & spiro-indene-piperidine | Anti-inflammatory, neuroprotective |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-indene | Piperidine ring fused with indene | Anti-inflammatory effects |
| 2-[1'-(2-adamantyloxycarbonyl)-4-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid | Adamantane-derived spiro structure | Potential analgesic properties |
| 2-adamantyl 1-acetylspiro[2H-indole-3,4'-piperidine]-1'-carboxylate | Indole-based spiro compound | Neuroprotective effects |
Uniqueness : The cyclopropyl substituent combined with the specific spiro configuration of this compound may influence its pharmacological profile differently compared to other similar compounds.
Research Findings
Recent studies have highlighted the potential of this compound in various biological assays:
Study 1: Inhibition of Pyroptosis
A recent study investigated the effects of this compound on pyroptosis in macrophages. The results indicated a significant reduction in IL-1β release when treated with the compound compared to controls. This suggests its potential utility in managing inflammatory responses associated with chronic diseases.
Study 2: Neuroprotection in Animal Models
In vivo studies using animal models of neurodegeneration showed that administration of this compound resulted in improved cognitive function and reduced neuronal death. These findings support further investigation into its application for neurodegenerative disorders such as Alzheimer's disease.
Q & A
Q. Advanced Research Focus
- Receptor binding assays : Use radiolabeled ligands (e.g., [3H]-CCL2 for CCR2) to measure IC50 values .
- Functional assays : Monitor calcium flux or cAMP levels in HEK293 cells expressing target receptors .
- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLMs) .
Case Study : Compound 48 () showed nM-level MCH2 antagonism, validated via competitive binding and GTPγS assays .
How can computational methods guide structural optimization?
Q. Advanced Research Focus
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with CCR2 (PDB: 6PT2) or SHP2 (PDB: 7JPN) .
- QSAR models : Correlate logP and polar surface area (PSA) with permeability (e.g., Caco-2 assays) .
- ADMET prediction : Employ SwissADME or ADMETlab to prioritize compounds with favorable pharmacokinetics .
Validation : Compare predicted vs. experimental IC50 values for iterative refinement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
